molecular formula C31H27NO3 B1665186 1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid CAS No. 1069046-00-9

1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid

Cat. No. B1665186
CAS RN: 1069046-00-9
M. Wt: 461.5 g/mol
InChI Key: AVSDLGNMCGTBHT-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid, commonly referred to as PPA, is a synthetic organic compound that belongs to the class of indole-5-propanoic acid derivatives. It is a lipophilic compound that is soluble in organic solvents and has a wide range of applications in scientific research.

Scientific Research Applications

Inhibitory Activity Against Phospholipase A2

  • Tomoo et al. (2014) in their study "Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors," discuss the development of new small molecule inhibitors, including 1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid. These molecules show potential as inhibitors of cytosolic phospholipase A2α, which plays a key role in various inflammatory processes (Tomoo et al., 2014).

Renewable Building Block for Polybenzoxazine

  • Trejo-Machin et al. (2017) explored phloretic acid (a similar phenolic compound) as a renewable building block for polybenzoxazine, showing that it can enhance the reactivity of molecules towards benzoxazine ring formation. This suggests potential applications for similar compounds like this compound in material science and sustainable material development (Trejo-Machin et al., 2017).

Anti-Inflammatory Activities

  • Ren et al. (2021) identified new phenolic compounds from Eucommia ulmoides Oliv. leaves, showing modest anti-inflammatory activities. This research highlights the potential of phenolic compounds, like this compound, in anti-inflammatory applications (Ren et al., 2021).

Antimicrobial Activities

  • Radhakrishnan et al. (2020) conducted a study on Schiff bases derived from similar indole compounds, which showed remarkable antimicrobial activity. This suggests that compounds like this compound could be relevant in the development of new antimicrobial agents (Radhakrishnan et al., 2020).

properties

IUPAC Name

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDLGNMCGTBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 2
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 3
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 4
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 5
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 6
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid

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